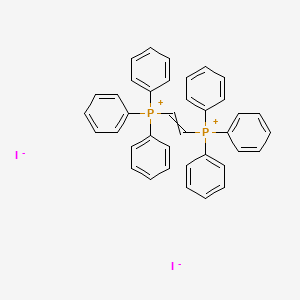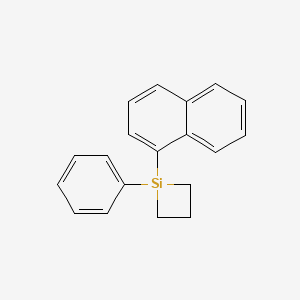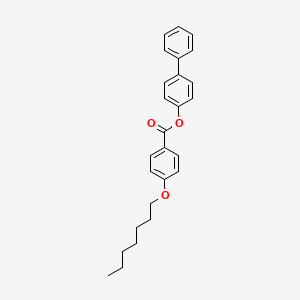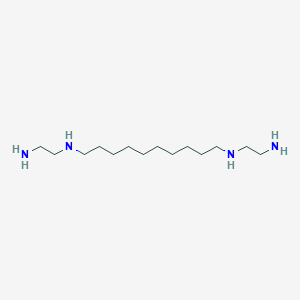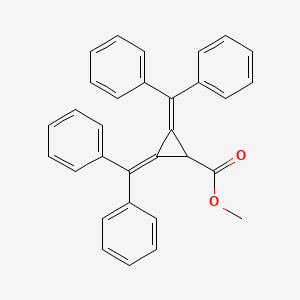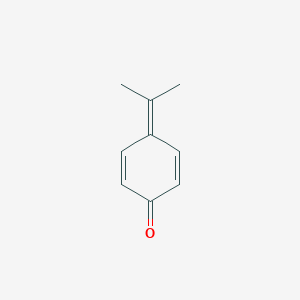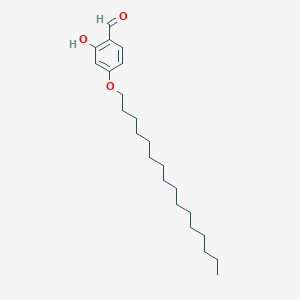
4-(Hexadecyloxy)-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexadecyloxy)-2-hydroxybenzaldehyde is an organic compound that belongs to the class of hydroxybenzaldehydes It is characterized by the presence of a long hexadecyloxy chain attached to the benzene ring, which imparts unique physical and chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)-2-hydroxybenzaldehyde typically involves the etherification of 2-hydroxybenzaldehyde with hexadecanol. The reaction is usually carried out in the presence of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hexadecyloxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Hexadecyloxy)-2-hydroxybenzoic acid.
Reduction: 4-(Hexadecyloxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Hexadecyloxy)-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Hexadecyloxy)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The long hexadecyloxy chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function. The hydroxyl and aldehyde groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hexadecyloxy)-3-methoxybenzaldehyde
- 4-(Hexadecyloxy)benzaldehyde
- 4-(Hexadecyloxy)-2-methoxybenzaldehyde
Uniqueness
4-(Hexadecyloxy)-2-hydroxybenzaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which provide versatility in chemical reactions and potential biological activities. The long hexadecyloxy chain also imparts unique physical properties, making it suitable for applications in materials science and industrial formulations.
Propriétés
Numéro CAS |
52123-16-7 |
|---|---|
Formule moléculaire |
C23H38O3 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
4-hexadecoxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-22-17-16-21(20-24)23(25)19-22/h16-17,19-20,25H,2-15,18H2,1H3 |
Clé InChI |
XKZMLDMOWAWWLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)

![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)

![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
